molecular formula C14H19NO5S B6214139 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid CAS No. 2728215-78-7

4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid

Cat. No.: B6214139
CAS No.: 2728215-78-7
M. Wt: 313.4
InChI Key:
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Description

4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO5S and its molecular weight is 313.4. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid' involves the protection of the amine group, followed by the synthesis of the thienopyran ring system and the subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2,3-dihydrothiophene", "tert-butyl chloroformate", "N,N-dimethylformamide", "triethylamine", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Protection of the amine group: 2,3-dihydrothiophene is treated with tert-butyl chloroformate and triethylamine in N,N-dimethylformamide to form the tert-butoxycarbonyl (Boc) protected amine.", "Synthesis of the thienopyran ring system: The Boc-protected amine is treated with sodium hydride in dimethylformamide to form the corresponding sodium salt. Methyl iodide is added to the reaction mixture to alkylate the amine, followed by the addition of 2,3-dihydrothiophene to form the thienopyran ring system. The reaction mixture is then treated with sodium borohydride to reduce the ketone group and form the corresponding alcohol.", "Deprotection of the amine group: The Boc group is removed by treatment with acetic acid in ethanol. The resulting amine is then treated with hydrochloric acid to remove the methyl group and form the free amine.", "Introduction of the carboxylic acid group: The free amine is treated with ethyl chloroformate in diethyl ether to form the corresponding carbamate. The carbamate is then treated with sodium hydroxide in water to form the carboxylic acid group. The product is purified by extraction with ethyl acetate and drying over magnesium sulfate, followed by recrystallization from a mixture of ethyl acetate and hexanes." ] }

CAS No.

2728215-78-7

Molecular Formula

C14H19NO5S

Molecular Weight

313.4

Purity

95

Origin of Product

United States

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